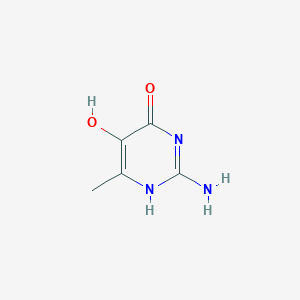

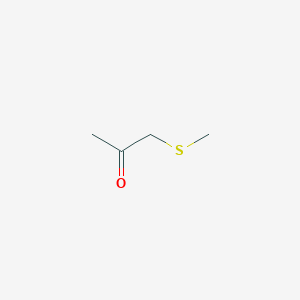

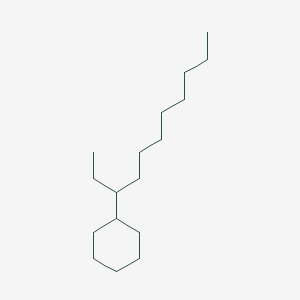

![molecular formula C9H12ClNO2S B082407 2-[(2-Aminoethyl)thio]benzoic acid hydrochloride CAS No. 14943-94-3](/img/structure/B82407.png)

2-[(2-Aminoethyl)thio]benzoic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 2-[(2-Aminoethyl)thio]benzoic acid hydrochloride involves multiple steps, including the use of azo-benzoic acids and their precursors. Techniques such as NMR, UV-VIS, and IR spectroscopy are employed for characterization, with the molecular structures and geometries often optimized using density functional theory methods (Baul, Das, Chandra, Mitra, & Pyke, 2009).

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using X-ray diffraction, IR, UV-Vis spectroscopy, and computational methods. These studies reveal the geometry, intra-, and inter-molecular interactions, aiding in understanding the structural foundations of 2-[(2-Aminoethyl)thio]benzoic acid hydrochloride and similar molecules (Yıldırım, Paşaoǧlu, Odabaşoğlu, Odabaşoğlu, & Yıldırım, 2015).

Chemical Reactions and Properties

Chemical reactions involving 2-[(2-Aminoethyl)thio]benzoic acid hydrochloride derivatives include various synthesis reactions, highlighting the compound's reactivity and potential for forming complex structures. These studies showcase the compound's versatility in forming different chemical bonds and structures (Standridge & Swigor, 1991).

Physical Properties Analysis

The physical properties of compounds similar to 2-[(2-Aminoethyl)thio]benzoic acid hydrochloride, such as solubility, melting points, and crystalline structure, are crucial for understanding their behavior in various solvents and conditions. These properties are typically determined using techniques like differential scanning calorimetry and X-ray powder diffraction (Oruganti, Pallepogu, & Trivedi, 2014).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under different conditions, and the formation of specific products or intermediates, are fundamental aspects of research involving 2-[(2-Aminoethyl)thio]benzoic acid hydrochloride. Studies focus on understanding these properties through various chemical reactions and synthesizing new compounds (Sahi, Bhardwaj, & Paul, 2014).

Aplicaciones Científicas De Investigación

1. Synthesis of 2,3-Disubstituted Thiazolidin-4-Ones and Hexahydroquinolines

- Application Summary : Urea–benzoic acid was applied as a heterogeneous dual acidic and hydrogen bonding catalyst for the synthesis of 2,3-disubstituted thiazolidin-4-ones and hexahydroquinolines .

- Methods of Application : The urea–benzoic acid was used for the functionalization of silica coated magnetic nanoparticles. The resulting structure was applied as a catalyst under mild and green reaction conditions .

- Results or Outcomes : The desired products were obtained with relatively good yields. The catalyst was recovered and reused for four successive runs without significant reduction in yield of the model reaction .

2. Antimicrobial Activity of 2-Amino Benzoic Acid Derivatives

- Application Summary : A series of 2-amino benzoic acid derivatives were synthesized and evaluated for their in vitro antimicrobial activity against a panel of Gram positive, Gram negative bacterial and fungal strains .

- Methods of Application : The 2-amino benzoic acid derivatives were synthesized and their antimicrobial activity was evaluated using standard microbiological techniques .

- Results or Outcomes : The synthesized compounds were found to be bacteriostatic and fungistatic in action. QSAR studies indicated that multi-target model was effective in describing the antimicrobial activity .

3. Synthetic 2-Aminothiazole-Based Compounds

- Application Summary : The 2-aminothiazole scaffold is one of the characteristic structures in drug development as this essential revelation has several biological activities abiding it to act as an anticancer, antioxidant, antimicrobial and anti-inflammatory agent, among other things .

- Methods of Application : Various 2-aminothiazole-based derivatives as medical drugs have been broadly used to remedy different kinds of diseases with high therapeutic influence .

- Results or Outcomes : The literature reports many synthetic pathways of these 2-aminothiazoles associated with four different biological activities (anticancer, antioxidant, antimicrobial and anti-inflammatory activities) .

4. Synthesis of Novel Urea–Benzoic Acid Functionalized Magnetic Nanoparticles

Safety And Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

Propiedades

IUPAC Name |

2-(2-aminoethylsulfanyl)benzoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S.ClH/c10-5-6-13-8-4-2-1-3-7(8)9(11)12;/h1-4H,5-6,10H2,(H,11,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFLXIRXGIYQOAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)SCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Aminoethyl)thio]benzoic acid hydrochloride | |

CAS RN |

14943-94-3 |

Source

|

| Record name | NSC173136 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173136 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[(2-aminoethyl)sulfanyl]benzoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

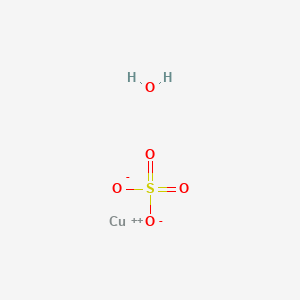

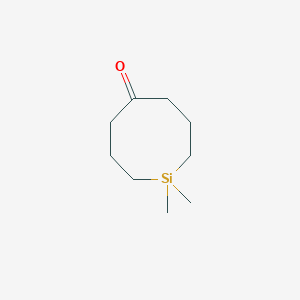

![1,2,3,5-Tetrahydro-8-thia-5,7-diaza-cyclopenta[a]indene-4-one](/img/structure/B82326.png)

![1,4,6,9-Tetrathiaspiro[4.4]nonane](/img/structure/B82331.png)